4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid
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Overview
Description
4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H20N2O4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group.
Preparation Methods
The synthesis of 4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .
Scientific Research Applications
4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors and receptor antagonists.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions .
Comparison with Similar Compounds
Similar compounds to 4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid include:
4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: This compound has a similar structure but with slight variations in the positioning of functional groups.
N-Boc-trans-4-N-Fmoc-amino-L-proline: Another compound used in peptide synthesis with different protecting groups.
1-Boc-4-hydroxypiperidine: A related compound with a hydroxyl group instead of a carboxylic acid.
These compounds share similar properties and applications but differ in their specific functional groups and reactivity, making each unique for particular synthetic applications.
Properties
Molecular Formula |
C12H22N2O4 |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-8-12(9(15)16)4-6-13-7-5-12/h13H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
YHKDRPDFHJHTMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C(=O)O |
Origin of Product |
United States |
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